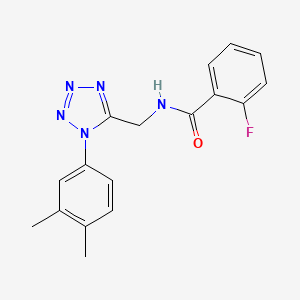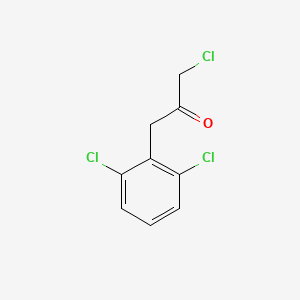
1-氯-3-(2,6-二氯苯基)丙烷-2-酮
描述
“1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 116316-58-6 . It has a molecular weight of 237.51 . The IUPAC name for this compound is 1-chloro-3-(2,6-dichlorophenyl)acetone .
Molecular Structure Analysis
The InChI code for “1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” is 1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound “1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” has a molecular formula of C9H7Cl3O . Unfortunately, specific physical and chemical properties like boiling point, density, and solubility are not available in the current data.科学研究应用
分子结构和光谱分析
研究探索了与1-氯-3-(2,6-二氯苯基)丙烷-2-酮密切相关的衍生物的分子结构和光谱分析。例如,已经对某些氯苯基衍生物的分子结构、振动光谱和量子化学方面进行了研究,突出了它们在抗菌活性方面的潜力以及它们通过分子对接和光谱分析与不同分子的相互作用 (Sivakumar 等,2021), (ShanaParveen 等,2016)。
合成和催化应用
一些研究集中于1-氯-3-(2,6-二氯苯基)丙烷-2-酮的各种衍生物的合成及其在催化中的应用。例如,已经合成化合物用作工业应用中的缓蚀剂,展示了它们在酸性环境中保护金属免受腐蚀的有效性 (Olasunkanmi 和 Ebenso,2019)。
计算和对接研究
计算研究有助于理解氯苯基衍生物的电子性质、化学反应性和分子对接。这些研究提供了对这些化合物的潜在生物活性的见解,包括它们与蛋白质的相互作用以及对特定生物靶标的潜在抑制作用 (Jayasudha 等,2020)。
环境和机理见解
研究还深入探讨了涉及氯苯基化合物的环境方面和机理途径。例如,关于由氯苯酚前体形成多氯二苯并对二噁英和二苯并呋喃的形成机制的研究为环境污染和潜在的缓解策略提供了宝贵的见解 (Pan 等,2013)。
对映选择性合成
该化合物已被研究其在手性中间体的不对称合成中的作用,展示了生产用于药物合成中的对映异构体纯化合物的潜力 (Choi 等,2010)。
属性
IUPAC Name |
1-chloro-3-(2,6-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTURKWIGYRHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



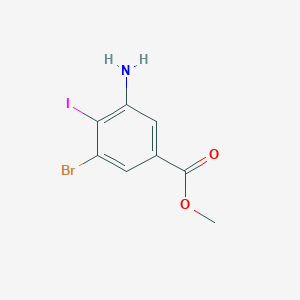
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
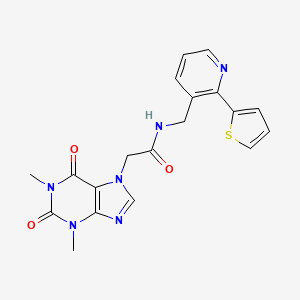
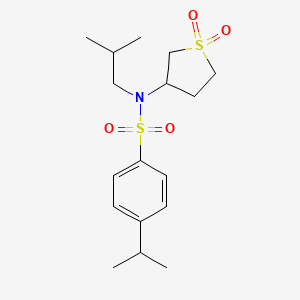
![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)
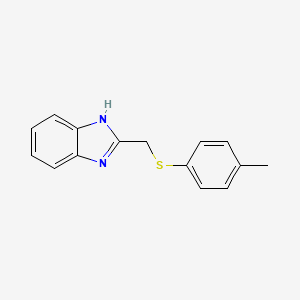
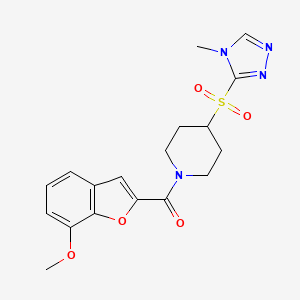

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
